molecular formula C13H21NO B15272030 4-Methoxy-2-methyl-N-(pentan-2-yl)aniline

4-Methoxy-2-methyl-N-(pentan-2-yl)aniline

Cat. No.: B15272030
M. Wt: 207.31 g/mol
InChI Key: RAJXHXCPOGXDTE-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-N-(pentan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a pentan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-methyl-N-(pentan-2-yl)aniline can be achieved through several methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroamination processes. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methyl-N-(pentan-2-yl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-Methoxy-2-methyl-N-(pentan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, and other proteins. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

4-Methoxy-2-methyl-N-(pentan-2-yl)aniline can be compared with other similar compounds, such as:

  • 4-Methoxy-N-(2,4,4-trimethylpentan-2-yl)aniline
  • N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
  • N-(4-(tert-butylamino)phenyl)acetamide

These compounds share structural similarities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a methoxy group, a methyl group, and a pentan-2-yl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

4-methoxy-2-methyl-N-pentan-2-ylaniline

InChI

InChI=1S/C13H21NO/c1-5-6-11(3)14-13-8-7-12(15-4)9-10(13)2/h7-9,11,14H,5-6H2,1-4H3

InChI Key

RAJXHXCPOGXDTE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=C(C=C(C=C1)OC)C

Origin of Product

United States

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